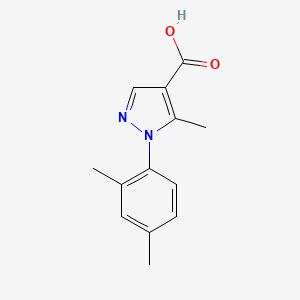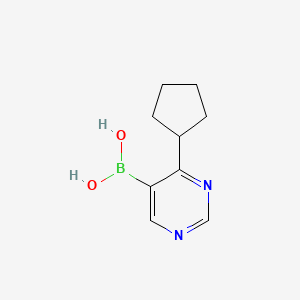
(4-Cyclopentylpyrimidin-5-yl)boronic acid
Übersicht
Beschreibung
(4-Cyclopentylpyrimidin-5-yl)boronic acid, also known as CPBA, is a boronic acid compound that has a wide range of applications in scientific research. It is widely used in chemical synthesis, biochemistry, and pharmaceuticals. CPBA is known for its unique properties, such as its high reactivity, low toxicity, and low volatility. In recent years, CPBA has become increasingly popular due to its versatile applications in scientific research.
Wissenschaftliche Forschungsanwendungen
(4-Cyclopentylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research. It is commonly used in chemical synthesis, biochemistry, and pharmaceuticals. In chemical synthesis, this compound is used as a reagent for the synthesis of various organic compounds. In biochemistry, this compound is used as a catalyst for a variety of reactions, including the formation of peptide bonds. In pharmaceuticals, this compound is used as an inhibitor of enzymes and as a ligand for binding to proteins.
Wirkmechanismus
Target of Action
Boronic acids are generally known to interact with various biological targets, often acting as reversible covalent inhibitors .
Mode of Action
(4-Cyclopentylpyrimidin-5-yl)boronic acid, like other boronic acids, is likely to interact with its targets through covalent bonding. This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The compound’s molecular weight is 19202 g/mol , which could influence its bioavailability.
Result of Action
The compound’s potential to form covalent bonds with biological targets could result in the inhibition of these targets, leading to downstream effects .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (4-Cyclopentylpyrimidin-5-yl)boronic acid in lab experiments is its high reactivity, low toxicity, and low volatility. This makes it a safe and reliable reagent for a variety of reactions. Additionally, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of using this compound is that it is not as stable as some other boronic acids, and it can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for the use of (4-Cyclopentylpyrimidin-5-yl)boronic acid in scientific research. One area of research is in the development of new catalysts for chemical synthesis. This compound could be used to develop new catalysts for a variety of reactions, such as peptide bond formation, the formation of cyclic compounds, and the formation of heterocyclic compounds. Another area of research is in the development of new pharmaceuticals. This compound could be used as an inhibitor of enzymes or as a ligand for binding to proteins, which could lead to the development of new drugs. Additionally, this compound could be used to develop new imaging agents or contrast agents for medical imaging. Finally, this compound could be used to develop new materials for use in a variety of applications, such as sensors, fuel cells, and batteries.
Biochemische Analyse
Biochemical Properties
(4-Cyclopentylpyrimidin-5-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of molecular recognition and enzyme inhibition. This compound interacts with enzymes that possess active sites containing diol groups. The boronic acid moiety forms a reversible covalent bond with the diol groups, leading to the inhibition of enzyme activity. For example, this compound can inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access and subsequent catalysis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to interfere with the phosphatidylinositol bisphosphate signaling pathway, leading to altered cellular responses . Additionally, it can affect gene expression by inhibiting transcription factors that rely on diol-containing cofactors for their activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction leads to enzyme inhibition or activation, depending on the specific enzyme and context. For instance, this compound can inhibit enzymes like serine proteases by binding to the serine residue in the active site, thereby blocking substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors that require diol-containing cofactors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained enzyme inhibition and cellular modulation . Prolonged exposure may lead to gradual degradation, reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis, resulting in changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via facilitated diffusion or active transport mechanisms. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression .
Eigenschaften
IUPAC Name |
(4-cyclopentylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7,13-14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKOTZWYXJYXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674506 | |
| Record name | (4-Cyclopentylpyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072945-80-2 | |
| Record name | B-(4-Cyclopentyl-5-pyrimidinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Cyclopentylpyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




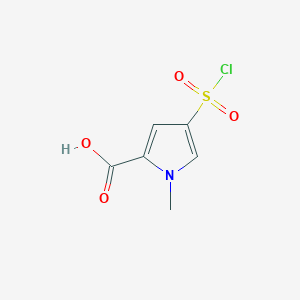
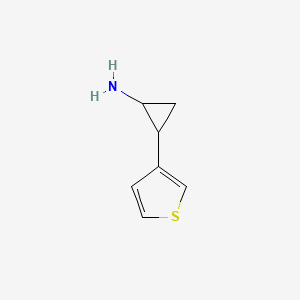
![2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide](/img/structure/B1451862.png)
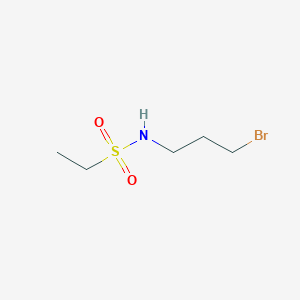

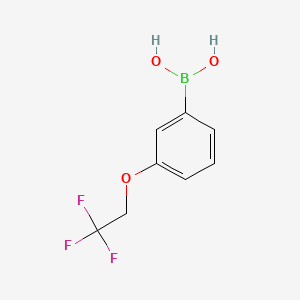
![4-[(6-Chloropyridazin-3-yl)amino]benzonitrile](/img/structure/B1451867.png)
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1451868.png)
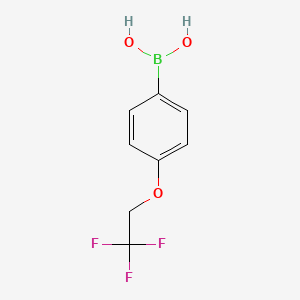

![Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B1451875.png)
![7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1451876.png)
